2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-7-methoxy- is a chemical compound characterized by its complex structure, which features a benzopyran backbone with specific substitutions that include a chloro-benzofuran moiety and a methoxy group. The molecular formula for this compound is and its CAS number is 108154-54-7 . This compound is part of the larger family of coumarins, which are known for their diverse biological activities and applications in medicinal chemistry.
The reactivity of 2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-7-methoxy- can be attributed to the presence of functional groups in its structure. Common reactions include:
These reactions can be utilized for synthesizing derivatives with potentially enhanced biological properties.
Research indicates that 2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-7-methoxy- exhibits various biological activities, including:
The synthesis of 2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-7-methoxy- typically involves multi-step organic reactions. Common synthetic routes include:
These methods allow for the controlled synthesis of the desired compound while enabling variations to explore structure-activity relationships.
2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-7-methoxy- has potential applications in several fields:
Interaction studies involving 2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-7-methoxy- have focused on its binding affinity with various biological targets. These studies typically assess:
Such studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound.
Several compounds share structural similarities with 2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-7-methoxy-. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2H-Chromen-4-one | Simple coumarin structure | |
| 4-Hydroxycoumarin | Hydroxyl group enhances biological activity | |
| 6-Methylcoumarin | Methyl substitution increases lipophilicity | |
| 7-Hydroxycoumarin | Hydroxyl group at position 7 enhances solubility |
The uniqueness of 2H-1-Benzopyran-2-one, 4-(5-chloro-2-benzofuranyl)-7-methoxy- lies in its specific chloro-benzofuran substitution and methoxy group, which may confer distinct biological activities compared to simpler coumarins. This structural complexity allows for more targeted interactions within biological systems, potentially leading to enhanced therapeutic effects.